molecular formula C15H19N5O5 B11816105 (2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid

(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid

Cat. No.: B11816105
M. Wt: 349.34 g/mol
InChI Key: FJUGOJOVRGQPGT-KATARQTJSA-N
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Description

(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base linked to a cyclopentyl ring and a propanoic acid moiety. Its unique configuration allows it to participate in a variety of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Purine Base: This step involves the construction of the purine ring system, which can be achieved through various cyclization reactions.

    Attachment of the Cyclopentyl Ring: The cyclopentyl ring is introduced through a series of reactions that may include aldol condensations and Michael additions.

    Incorporation of the Propanoic Acid Moiety: This is usually done through esterification or amidation reactions, followed by hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The purine base can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Properties

Molecular Formula

C15H19N5O5

Molecular Weight

349.34 g/mol

IUPAC Name

(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid

InChI

InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7-,8+,9+,10+/m1/s1

InChI Key

FJUGOJOVRGQPGT-KATARQTJSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O

Canonical SMILES

CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O

Origin of Product

United States

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